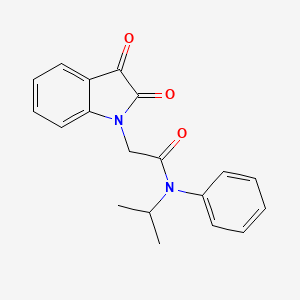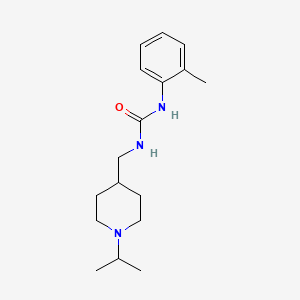![molecular formula C13H14O3 B2367483 3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2166647-54-5](/img/structure/B2367483.png)
3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the CAS Number: 2166647-54-5 . It has a molecular weight of 218.25 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14O3/c14-11(15)12-7-13(8-12,9-12)16-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
1. Acidity and Substituent Effects
Research has examined the acidity of various substituted bicyclopentane-1-carboxylic acids, including 3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid. Studies have shown that substituents can significantly affect the acidities of these compounds, providing insights into their chemical behavior and potential applications (Wiberg, 2002).
2. Synthesis and Application in Medicinal Chemistry
The compound has been synthesized and applied in medicinal chemistry. A notable example is the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, demonstrating the compound's potential in contemporary medicinal chemistry (Thirumoorthi & Adsool, 2016).
3. Bridgehead-Bridgehead Interactions
Studies on 3-halo-substituted bicyclopentane-1-carboxylic acids, including those related to the compound , have explored bridgehead-bridgehead interactions. These interactions play a crucial role in the reactivity and stability of the ring system, which is vital for understanding their chemical properties (Adcock et al., 1999).
4. Bioisostere Development
Research into 3-substituted bicyclopentane-1-carboxylic acids, including the specific compound, contributes to the development of bioisosteres. These compounds can mimic the physical and chemical properties of other molecules, making them valuable in drug design and discovery (Zhao et al., 2021; Zhao et al., 2020).
5. Enantioselective Functionalization
The enantioselective functionalization of bicyclopentanes is an area of interest, with implications for creating chiral substances that could be beneficial in pharmaceutical applications. This includes studies on the compound , focusing on achieving specific chiral configurations (Garlets et al., 2020).
Mecanismo De Acción
Target of Action
The primary targets of 3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific biological targets is ongoing .
Mode of Action
The exact mode of action of 3-(Benzyloxy)bicyclo[11It is known that the compound’s structure, which includes a bicyclo[111]pentane (BCP) core, allows it to participate in various chemical reactions . The BCP core is a bioisostere for para-substituted aromatic rings, which are common in many biologically active compounds .
Biochemical Pathways
The specific biochemical pathways affected by 3-(Benzyloxy)bicyclo[11Compounds with a bcp core have been found to participate in a variety of chemical reactions, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Benzyloxy)bicyclo[11The compound’s physical properties, such as its molecular weight (21825) and solid state at room temperature, suggest that it may have good bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets. For this compound, it is recommended to store the compound in a cool and dark place, below 15°C .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenylmethoxybicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-11(15)12-7-13(8-12,9-12)16-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJLRKQUFWLAMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

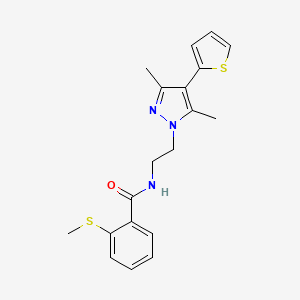
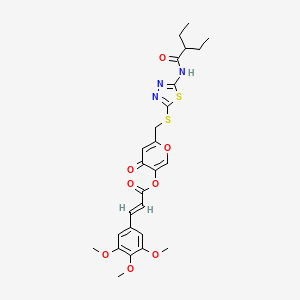
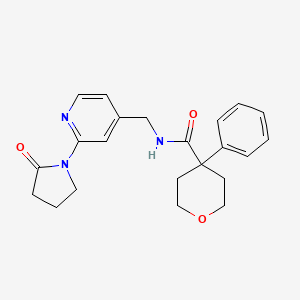
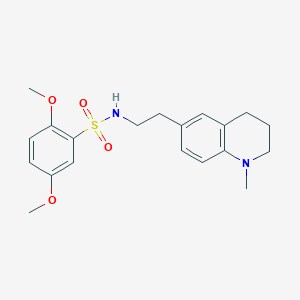
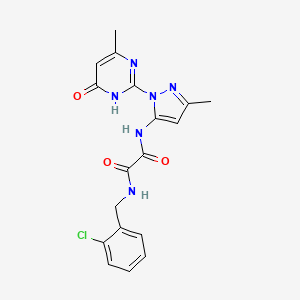
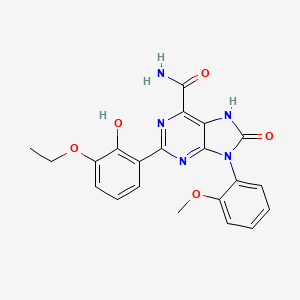


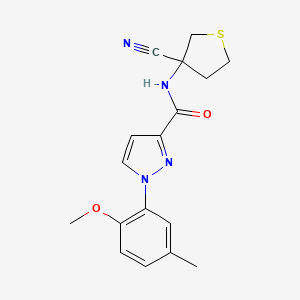

![5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2367416.png)
